"2-Propenamide, N-[2-(4-morpholinyl)ethyl]-" chemical properties
"2-Propenamide, N-[2-(4-morpholinyl)ethyl]-" chemical properties
An In-depth Technical Guide to 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, a functional monomer of significant interest to researchers in polymer chemistry, materials science, and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and methodologies.
Introduction and Compound Profile
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, also widely known as N-(2-Morpholinoethyl)acrylamide, is a bifunctional molecule featuring a reactive acrylamide group and a tertiary amine-containing morpholine ring. This unique structure makes it a valuable building block for the synthesis of advanced polymers and bioconjugates. The acrylamide moiety serves as a polymerizable unit and a Michael acceptor for covalent bond formation, while the morpholine group imparts hydrophilicity and a pH-responsive character to the resulting macromolecules. Its potential to improve the drug-like properties of therapeutic agents has also garnered significant attention in medicinal chemistry.[1][2]
Physicochemical Properties
The fundamental properties of N-(2-Morpholinoethyl)acrylamide are summarized below. This data, compiled from authoritative chemical databases, provides the foundational knowledge required for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | N-(2-morpholin-4-ylethyl)prop-2-enamide | PubChem[3] |
| CAS Number | 13276-17-0 | PubChem[3] |
| Molecular Formula | C₉H₁₆N₂O₂ | PubChem[3] |
| Molecular Weight | 184.24 g/mol | PubChem[3] |
| Melting Point | 82 - 86 °C (180 - 187 °F) | Sigma-Aldrich |
| Boiling Point | 125 °C (257 °F) at 33 hPa | Sigma-Aldrich |
| LogP (Octanol/Water) | -0.2 to -0.9 | PubChem[3], Sigma-Aldrich |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of N-(2-Morpholinoethyl)acrylamide involves the Schotten-Baumann reaction, specifically the acylation of N-(2-aminoethyl)morpholine with acryloyl chloride. This method is reliable and scalable for laboratory purposes.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the highly exothermic reaction between the amine and the acid chloride, preventing side reactions and polymerization of the acryloyl chloride.
-
Solvent: A dry, aprotic solvent like acetonitrile or dichloromethane is used to dissolve the reactants without participating in the reaction.
-
Base: An acid scavenger, such as triethylamine or an aqueous solution of sodium hydroxide, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
-
Polymerization Inhibitor: A small amount of an inhibitor like hydroquinone or MEHQ is often added to prevent the premature radical polymerization of the acrylamide product, which is sensitive to heat, light, and impurities.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(2-Morpholinoethyl)acrylamide.
Step-by-Step Synthesis Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-aminoethyl)morpholine (1.0 eq) and a catalytic amount of a polymerization inhibitor (e.g., hydroquinone) in dry acetonitrile.[4]
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Acylating Agent: Add acryloyl chloride (1.0 eq) dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Neutralization: Cool the mixture again and slowly add a solution of sodium hydroxide (1.0 eq) in water to neutralize the formed HCl and precipitate sodium chloride.[4]
-
Extraction: Filter off the inorganic salts. The product can then be extracted from the filtrate using an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final white solid product.
Reactivity and Chemical Behavior
The chemistry of N-(2-Morpholinoethyl)acrylamide is dominated by its acrylamide functional group.
Michael Addition:
The α,β-unsaturated carbonyl system of the acrylamide moiety makes it an excellent Michael acceptor. It readily reacts with soft nucleophiles, particularly the thiol group of cysteine residues in proteins.[5] This reaction, a conjugate addition, is central to its application as a covalent inhibitor in drug discovery, forming a stable thioether bond.[6][7]
Caption: Michael addition of a thiol to the acrylamide warhead.
Polymerization:
The vinyl group allows the monomer to undergo free-radical polymerization, forming high molecular weight poly(N-(2-morpholinoethyl)acrylamide). The resulting polymer is typically water-soluble and exhibits "smart" behavior, responding to changes in environmental pH and/or temperature.[8] This property is highly valuable for creating stimuli-responsive hydrogels and surfaces.
Applications in Research and Drug Development
The dual functionality of this monomer has led to its use in several advanced applications.
-
Stimuli-Responsive Polymers: Polymers synthesized from N-(2-Morpholinoethyl)acrylamide are pH-responsive. At low pH, the morpholine nitrogen is protonated, leading to electrostatic repulsion and polymer chain extension, making it hydrophilic. As the pH increases, the amine deprotonates, the polymer becomes more hydrophobic, and can undergo a phase transition. This behavior is exploited in creating materials for controlled drug delivery, where a change in physiological pH can trigger drug release.[8]
-
Targeted Covalent Inhibitors (TCIs): In drug development, the acrylamide group serves as an electrophilic "warhead." When incorporated into a ligand that binds selectively to a target protein, the acrylamide can react with a nearby nucleophilic amino acid residue (commonly cysteine) to form an irreversible covalent bond.[6] This can lead to enhanced potency and a prolonged duration of action.[1]
-
Improving Drug-Like Properties: The incorporation of an acrylamide group, along with the morpholine moiety, has been shown to improve the physicochemical properties of drug candidates. Specifically, it can enhance aqueous solubility and membrane permeability, which are critical parameters for oral bioavailability and overall drug efficacy.[1][2]
Safety and Handling
Given its chemical nature as an acrylamide derivative, N-(2-Morpholinoethyl)acrylamide must be handled with appropriate caution. The parent compound, acrylamide, is a known neurotoxin and probable human carcinogen.[9]
-
Hazards: The compound is classified as toxic if swallowed and may cause skin irritation, serious eye irritation, and allergic skin reactions. Due to the acrylamide functional group, it should be treated as a potential mutagen and carcinogen.[10]
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Spectral Data and Characterization
While specific spectra require experimental acquisition, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: Key expected signals include:
-
Three protons in the vinyl group region (~5.5-6.5 ppm), showing complex splitting.
-
A broad singlet for the amide N-H proton.
-
Multiplets corresponding to the two -CH₂- groups of the ethyl bridge.
-
Two distinct triplets for the -CH₂- groups of the morpholine ring adjacent to the oxygen and nitrogen atoms.
-
-
FTIR: Characteristic absorption bands are expected for:
References
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | C9H16N2O2 | CID 10241489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]
- 7. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
